molecular formula C15H13N3O3S B5510018 (3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B5510018
M. Wt: 315.3 g/mol
InChI Key: HBNVSFVGZGDBDW-UHFFFAOYSA-N
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Description

(3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one: is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a thiazole ring, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways or molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Flavin-Dependent Halogenases: Enzymes that achieve regioselectivity through electrophilic aromatic substitution.

Uniqueness

What sets (3Z)-3-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-hydroxy-2-morpholin-4-yl-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13-11(9-3-1-2-4-10(9)16-13)12-14(20)17-15(22-12)18-5-7-21-8-6-18/h1-4,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNVSFVGZGDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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